molecular formula C13H15NO3 B1415072 4-[(3-Methylbut-2-enamido)methyl]benzoic acid CAS No. 1038335-01-1

4-[(3-Methylbut-2-enamido)methyl]benzoic acid

Cat. No.: B1415072
CAS No.: 1038335-01-1
M. Wt: 233.26 g/mol
InChI Key: ZSKPQMDSJZKSRG-UHFFFAOYSA-N
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Description

4-[(3-Methylbut-2-enamido)methyl]benzoic acid (CAS 1038335-01-1) is a high-purity chemical building block with a molecular weight of 233.27 g/mol and the molecular formula C 13 H 15 NO 3 . This compound, characterized by its canonical SMILES structure CC(C)=CC(=O)NCC1=CC=C(C(=O)O)C=C1, is a versatile intermediate for synthesizing more complex molecules in medicinal chemistry and materials science research . Its structure incorporates both a benzoic acid moiety and a 3-methylbut-2-enamido group, making it a valuable scaffold for constructing combinatorial libraries or for use in conjugation chemistry . Researchers can utilize this compound in the development of novel amide-based compounds and as a key precursor in organic synthesis endeavors. Please handle with appropriate care; this product is classified with GHS07 warning pictograms and may cause skin, eye, and respiratory irritation . Intended Use: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

4-[(3-methylbut-2-enoylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(2)7-12(15)14-8-10-3-5-11(6-4-10)13(16)17/h3-7H,8H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKPQMDSJZKSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCC1=CC=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(3-Methylbut-2-enamido)methyl]benzoic acid, a benzoic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes an enamido group, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2

This structure features a benzoic acid core with an attached 3-methylbut-2-enamido side chain, which may influence its biological interactions.

The mechanism of action for this compound is not yet fully elucidated. However, similar compounds have been shown to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the enamido group suggests potential for enzyme inhibition or modulation of signaling pathways.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains and fungi. A study highlighted that certain benzoic acid derivatives can inhibit the growth of pathogens by disrupting their cell membranes or metabolic functions .

Antioxidant Properties

Benzoic acid derivatives are also recognized for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress in cells, potentially mitigating damage associated with aging and chronic diseases . The antioxidant activity of this compound may be attributed to its ability to donate electrons and stabilize free radicals.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, similar benzoic acid derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways related to cell death . Further investigation into the specific mechanisms and efficacy of this compound in cancer therapy is warranted.

Study on Proteasome Activity

In a study evaluating the biological effects of benzoic acid derivatives, researchers found that certain compounds enhanced proteasome activity in human foreskin fibroblasts. The study suggested that these compounds could serve as potential modulators of cellular protein degradation pathways, which are crucial for maintaining cellular homeostasis . Although this compound was not specifically tested, its structural similarity to active compounds implies potential for similar bioactivity.

In Silico Studies

In silico analyses have indicated that this compound may interact favorably with key enzymes involved in metabolic processes. Computational docking studies revealed promising binding affinities with enzymes such as cathepsins B and L, which play critical roles in protein degradation and turnover . These findings suggest a pathway for further experimental validation.

Comparative Analysis

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:

CompoundStructureAntimicrobial ActivityCytotoxicityAntioxidant Activity
Compound ABenzoic Acid DerivativeHighModerateHigh
Compound BHalogenated Benzoic AcidModerateHighModerate
This compound Current Compound Potential Potential Potential

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and functional attributes of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid with related benzoic acid derivatives:

Compound Name Substituent Group Biological Activity Solubility Profile Synthesis Method References
This compound 3-Methylbut-2-enamido methyl Not explicitly reported Likely moderate in polar solvents Amidation of 4-(aminomethyl)benzoic acid with 3-methylbut-2-enoyl chloride (inferred)
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid 3-Methylbut-2-enyl (prenyl) + hydroxyl Natural product precursor Soluble in organic solvents (e.g., ethanol) Biosynthesis or synthetic prenylation
4-(5-Arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids Thiazolidinedione derivatives Inhibitors of PTP 1B and LMW-PTP (anti-diabetic targets) Low aqueous solubility due to lipophilic groups Cyclization using PPA or similar reagents
Methylbenzoic acid (p-toluic acid) Methyl group at para position Intermediate in drug synthesis Soluble in ethanol, acetone; limited in water Friedel-Crafts alkylation or oxidation of p-xylene

Key Observations:

  • Electrophilic Reactivity : The α,β-unsaturated enamide in this compound distinguishes it from saturated analogs like methylbenzoic acid. This feature may enable Michael addition reactions or interactions with thiol-containing enzymes, similar to other enamide derivatives .
  • Biological Activity : Thiazolidinedione-substituted analogs (e.g., 4-(5-Arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids) exhibit potent protein tyrosine phosphatase (PTP) inhibition, a mechanism relevant to insulin sensitization in diabetes . While the target compound lacks the thiazolidinedione moiety, its enamide group could interact with similar enzymatic pockets, though activity remains unconfirmed.
  • Solubility : Methylbenzoic acid and its derivatives generally exhibit poor aqueous solubility, but the presence of polar amide groups in this compound may enhance solubility compared to purely lipophilic analogs like prenylated benzoic acids .

Metabolic and Toxicological Profiles

  • Methylbenzoic Acid : Metabolized to methylhippuric acid via glycine conjugation in humans, with rapid urinary excretion .
  • Toxicity data are unavailable but could be inferred from related compounds, such as acrylamides, which may pose neurotoxic risks .

Preparation Methods

Synthetic Route Overview

  • Starting Material: m-xylene
  • Step 1: Chlorination of m-xylene to produce 2-chloro-m-xylene
  • Step 2: Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid
  • Step 3: Ammoniation of 3-methyl-2-chlorobenzoic acid under alkaline conditions to yield 3-methyl-2-aminobenzoic acid

This route avoids hazardous nitration and hydrogenation steps, making it cost-effective and environmentally friendly.

Detailed Reaction Conditions and Catalysts

Step Reaction Catalyst(s) Solvent Temperature Additional Reagents Yield (%)
1 Chlorination of m-xylene to 2-chloro-m-xylene Lewis acids (ferric trichloride, aluminum trichloride, antimony trichloride, titanium tetrachloride) None (gas phase) 60 °C Chlorine gas Not specified
2 Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid Sodium acetate, cobalt or manganese salts Acetic acid 80-100 °C (typically 90 °C) Hydrogen peroxide (30%) 92.7 - 95.2%
3 Ammoniation of 3-methyl-2-chlorobenzoic acid to 3-methyl-2-aminobenzoic acid Cuprous chloride, sodium carbonate DMSO (dimethyl sulfoxide) 130-150 °C (150 °C for 3-6 hours) Ammonia gas 88.6 - 90.3%

Example Procedure (Representative)

  • Step 1: React m-xylene with chlorine gas in presence of ferric trichloride at 60 °C to obtain 2-chloro-m-xylene.
  • Step 2: Dissolve 2-chloro-m-xylene in acetic acid with sodium acetate catalyst, heat to 90 °C, and add 30% hydrogen peroxide dropwise over 2 hours. After reaction, remove acetic acid under reduced pressure to isolate 3-methyl-2-chlorobenzoic acid.
  • Step 3: Dissolve 3-methyl-2-chlorobenzoic acid in DMSO, add cuprous chloride and sodium carbonate, introduce ammonia gas at 130 °C, then heat to 150 °C and maintain for 4 hours. After reaction, remove solvent under reduced pressure, wash, and recrystallize to obtain 3-methyl-2-aminobenzoic acid.

Formation of 4-[(3-Methylbut-2-enamido)methyl]benzoic Acid via Amidation

With 3-methyl-2-aminobenzoic acid or its derivatives prepared, the next step involves coupling with the 3-methylbut-2-enoic acid (or its activated derivative) to form the amide bond.

Amidation Strategy

  • Reactants: 3-methyl-2-aminobenzoic acid (or its methylated derivative) and 3-methylbut-2-enoic acid (an α,β-unsaturated carboxylic acid)
  • Activation: The carboxylic acid group of 3-methylbut-2-enoic acid is typically activated using coupling agents such as carbodiimides (e.g., DCC, EDC) or via formation of acid chlorides.
  • Reaction Conditions: Amidation is generally performed in anhydrous solvents like dichloromethane or DMF at ambient or slightly elevated temperatures, often in the presence of a base like triethylamine to scavenge generated acid.

Typical Procedure

  • Activation: Convert 3-methylbut-2-enoic acid to its acid chloride using thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Coupling: Add the acid chloride dropwise to a stirred solution of 3-methyl-2-aminobenzoic acid in anhydrous solvent with base at 0-25 °C.
  • Workup: After reaction completion (monitored by TLC or HPLC), quench with water, extract, and purify the product by recrystallization or chromatography.

Summary Table of Preparation Methods

Stage Starting Material Key Reagents/Catalysts Conditions Product Yield (%) Notes
1 m-xylene Cl2, ferric trichloride 60 °C 2-chloro-m-xylene Not specified Chlorination
2 2-chloro-m-xylene H2O2, sodium acetate, acetic acid 90 °C 3-methyl-2-chlorobenzoic acid 92.7 - 95.2 Oxidation
3 3-methyl-2-chlorobenzoic acid NH3 gas, CuCl, Na2CO3, DMSO 130-150 °C, 4 h 3-methyl-2-aminobenzoic acid 88.6 - 90.3 Ammoniation
4 3-methyl-2-aminobenzoic acid + 3-methylbut-2-enoic acid Thionyl chloride (for acid chloride formation), base 0-25 °C This compound Variable Amidation

Research Findings and Analysis

  • The chlorination-oxidation-ammoniation route for 3-methyl-2-aminobenzoic acid is well-documented, offering high yields and environmental advantages by avoiding nitration and hydrogenation steps.
  • The use of Lewis acid catalysts such as ferric trichloride in chlorination and copper-based catalysts in ammoniation improves reaction efficiency and selectivity.
  • Hydrogen peroxide is a preferred oxidant due to its mild nature and environmental compatibility.
  • Amidation involving α,β-unsaturated carboxylic acids requires careful control to avoid side reactions such as Michael additions; therefore, mild conditions and appropriate activation methods are critical.
  • Purification steps including recrystallization and chromatographic techniques ensure high purity of the final compound.

Q & A

Basic Research Questions

Q. How can synthetic yields of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid be optimized?

  • Methodological Answer : Reductive amination is a common synthesis route. To optimize yields:

  • Catalyst Selection : Use sodium cyanoborohydride (NaBH3CN) over hydrogenation (e.g., Pd/C) for better selectivity in reducing the Schiff base intermediate .
  • Solvent Effects : Methanol or ethanol at 50–60°C improves reaction kinetics compared to aprotic solvents .
  • Stoichiometry : Maintain a 1:1.2 molar ratio of 4-formylbenzoic acid to 3-methylbut-2-enamine to minimize unreacted starting material .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)
NaBH3CNMeOH5078
H2 (Pd/C)EtOH6065

Q. What analytical techniques confirm the purity and structure of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
  • NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 8.0–8.2 ppm (aromatic protons), δ 6.2–6.4 ppm (enamide C=CH), and δ 1.8–2.1 ppm (methyl groups) .
  • FT-IR : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) .

Q. What preliminary assays evaluate its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Gly-Arg-AMC substrate to measure IC50 values .
  • Cytotoxicity Screening : Perform MTT assays on HEK-293 or HeLa cells at concentrations of 1–100 μM to assess cell viability .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylbut-2-enamido group influence reactivity?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution and steric hindrance around the enamide group. Compare with analogs lacking the methyl substituent .
  • Kinetic Studies : Monitor reaction rates in nucleophilic acyl substitution (e.g., with thiols) to quantify steric effects .

Q. How can contradictory data in enzyme inhibition studies be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic parameters .
  • Structural Analysis : Co-crystallize the compound with the target enzyme (e.g., trypsin) for X-ray diffraction to identify binding interactions .

Q. What strategies improve its stability in aqueous buffers for pharmacological studies?

  • Methodological Answer :

  • pH Optimization : Maintain pH 6.5–7.5 to prevent hydrolysis of the enamide group. Use phosphate or HEPES buffers over Tris (reactive amines) .
  • Lyophilization : Prepare lyophilized aliquots in 5% trehalose to enhance shelf life .

Q. How can substituents on the benzoic acid moiety modulate bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the para position. Test in enzyme inhibition assays .
  • LogP Analysis : Measure partition coefficients (via shake-flask method) to correlate hydrophobicity with membrane permeability .

Experimental Design & Data Analysis

Designing a multi-step synthesis protocol for radiolabeled analogs

  • Methodological Answer :

  • Isotope Incorporation : Introduce ¹⁴C at the methyl group via reaction with [¹⁴C]-methyl iodide in the presence of NaH .
  • Purification : Use preparative HPLC with a radioactivity detector to isolate the labeled compound .

Statistical approaches for interpreting variable bioassay results

  • Methodological Answer :

  • ANOVA : Compare dose-response curves across replicates to identify outliers or batch effects .
  • PCA (Principal Component Analysis) : Reduce dimensionality in datasets linking structural features (e.g., substituent electronegativity) to activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-Methylbut-2-enamido)methyl]benzoic acid
Reactant of Route 2
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4-[(3-Methylbut-2-enamido)methyl]benzoic acid

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